Product packaging for Cefaparole(Cat. No.:CAS No. 51627-20-4)

Cefaparole

Cat. No.: B1668818
CAS No.: 51627-20-4
M. Wt: 493.6 g/mol
InChI Key: SBUCDZYLTRYMFG-PBFPGSCMSA-N
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Description

Historical Development and Classification within the Cephalosporin (B10832234) Class

The cephalosporin class of antibiotics has a rich history rooted in the discovery of natural products with antimicrobial activity. Their development and subsequent classification into generations reflect ongoing efforts to broaden their spectrum of activity, enhance their potency, and improve their pharmacokinetic properties.

The origins of cephalosporins trace back to 1945 when the Italian pharmacologist Giuseppe Brotzu observed that cultures of the fungus Acremonium (formerly known as Cephalosporium) isolated from a sewage outfall near Cagliari, Sardinia, produced substances effective against Salmonella typhi, the bacterium responsible for typhoid fever, which possessed beta-lactamase. wikipedia.orgnih.govresearchgate.net This was significant because beta-lactamases are enzymes that can inactivate many beta-lactam antibiotics, including penicillin. wikipedia.orgwikipedia.org

Further research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of several antibiotics from these cultures, including cephalosporin C in 1953. wikipedia.orgnih.govoup.com Cephalosporin C was found to contain a beta-lactam ring and exhibited resistance to hydrolysis by penicillinase (beta-lactamase), a critical property at a time when penicillinase-producing Staphylococci were causing significant issues in hospitals. nih.gov

A pivotal development in the history of cephalosporins was the isolation of the nucleus of cephalosporin C, known as 7-aminocephalosporanic acid (7-ACA). wikipedia.orgnih.govwikipedia.org This compound proved to be analogous to 6-aminopenicillanic acid (6-APA), the nucleus of penicillins. wikipedia.orgchemeurope.com While cephalosporin C itself was not sufficiently potent for widespread clinical use, 7-ACA served as a fundamental building block, or synthon, for the synthesis of a vast array of semisynthetic cephalosporin antibiotics and intermediates. wikipedia.orgubbcluj.ro

Modifications of the side chains attached to the 7-ACA nucleus allowed for the development of compounds with altered antibacterial activity, pharmacokinetic properties, and receptor binding affinity. ubbcluj.ro The industrial production of 7-ACA is primarily achieved through the deacylation of cephalosporin C, historically via chemical methods, although enzymatic conversion processes have also been developed to reduce environmental impact and costs. ubbcluj.rogoogle.com

Cephalosporins are commonly classified into "generations" based on their antimicrobial properties, generally showing increased activity against Gram-negative bacteria with successive generations, although this classification can sometimes be imprecise. wikipedia.orguobabylon.edu.iqpharmacy180.comwikidoc.org Cefaparole is identified as a cephem antibiotic within the cephalosporin subclass. wikipedia.orgncats.io However, it has not been assigned to a specific generation in some classification schemes and is listed among cephems that have been named but not assigned to a particular generation. chemeurope.comuobabylon.edu.iq

This compound was never marketed for clinical use. wikipedia.orgncats.io Its developmental status is described as investigational, and it has been used as a pharmaceutical intermediate for other drugs. ncats.io It was originated by Smithkline Corp. ncats.io

Foundational Research Principles for Beta-Lactam Antibiotics

Beta-lactam antibiotics, including cephalosporins like this compound, share a common mechanism of action centered around the beta-lactam ring in their chemical structure. wikipedia.org These antibiotics are bactericidal, meaning they kill bacteria, primarily by disrupting the synthesis of the peptidoglycan layer, a crucial component of the bacterial cell wall. wikipedia.orgwikipedia.org

The mechanism involves the beta-lactam antibiotic mimicking the D-Ala-D-Ala portion of the peptidoglycan precursors. wikipedia.org This structural similarity allows the antibiotic to bind to the active site of bacterial enzymes called penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation (cross-linking) step in peptidoglycan synthesis. wikipedia.orgwikipedia.org The binding of the beta-lactam antibiotic to PBPs is typically irreversible, inhibiting the cross-linking process and leading to compromised cell wall integrity and ultimately bacterial cell lysis and death. wikipedia.org

Research principles for beta-lactam antibiotics focus on understanding and optimizing this interaction with PBPs, exploring modifications to the core structure to broaden the spectrum of activity, improve resistance to beta-lactamases, and enhance pharmacokinetic properties. biomolther.org The structural characteristics of the beta-lactam ring, with its inherent ring strain, contribute to its reactivity and ability to acylate the active site of PBPs. wikipedia.orgbiomolther.org Research also investigates mechanisms of bacterial resistance, such as the production of beta-lactamases that hydrolyze the beta-lactam ring or alterations in PBPs that reduce their affinity for the antibiotic. wikipedia.orgwikipedia.orgmedcraveonline.com

Research findings often involve detailed analyses of the chemical structure, molecular formula (C₁₉H₁₉N₅O₅S₃ for this compound), molecular weight (493.57 g/mol ), and properties like XLogP3 (-2.5 for this compound). wikipedia.orgnih.govuni.luncats.io Studies may also involve techniques to assess purity and solubility. mybiosource.com

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₁N₅O₅S₃ wikipedia.orgnih.govuni.luncats.io
Molecular Weight493.57 g/mol wikipedia.orgncats.iomybiosource.com
XLogP3-2.5 nih.govuni.lu
CAS Number51627-20-4 wikipedia.orgnih.govuni.lumybiosource.com
PubChem CID10413379, 17397561 wikipedia.orgnih.govuni.lu
SMILESCC1=NN=C(S1)SCC2=C(N3C@@HSC2)C(=O)O wikipedia.orgnih.govuni.lumybiosource.com
InChIKeySBUCDZYLTRYMFG-PBFPGSCMSA-N wikipedia.orgnih.govuni.luncats.io
Developmental StatusInvestigational ncats.ioncats.io
MarketedNo wikipedia.orgncats.io

Note: PubChem lists two CIDs for this compound, 10413379 and 17397561. Both refer to the same chemical structure. wikipedia.orgnih.govuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N5O5S3 B1668818 Cefaparole CAS No. 51627-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUCDZYLTRYMFG-PBFPGSCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023695
Record name Cefaparole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-20-4
Record name Cefaparole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51627-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefaparole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefaparole
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Record name Cefaparole
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Record name CEFAPAROLE
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Mechanistic Investigations of Cefaparole S Antimicrobial Action

Elucidation of Molecular Targets in Bacterial Systems

The primary molecular targets of Cefaparole in bacterial systems are enzymes crucial for the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall.

Interactions with Penicillin-Binding Proteins (PBPs)

Like other beta-lactam antibiotics, this compound functions by binding to specific penicillin-binding proteins (PBPs). medkoo.comdrugbank.comwikipedia.orgmhmedical.com These proteins, located within the bacterial cell wall or on the inner membrane, are enzymes that play a vital role in assembling and reshaping the peptidoglycan layer during bacterial growth and division. wikipedia.orgmhmedical.compatsnap.comtoku-e.compatsnap.compatsnap.com PBPs catalyze the transpeptidation reaction, which involves the cross-linking of peptidoglycan chains, a process essential for the structural integrity of the cell wall. wikipedia.orgmhmedical.comtoku-e.compatsnap.compatsnap.comtoku-e.com

Beta-lactam antibiotics, including cephalosporins, bind to PBPs by mimicking the D-Ala-D-Ala sequence at the end of peptidoglycan precursors. wikipedia.orgwikipedia.org This interaction typically involves the rupture of the beta-lactam ring and the formation of a covalent bond with a serine residue in the active site of the PBP, leading to irreversible inhibition of the enzyme's activity. wikipedia.orgnih.gov The affinity and specificity of a beta-lactam antibiotic for different PBPs can vary. For instance, studies on other cephalosporins like ceftaroline (B109729) have shown high affinity for specific PBPs such as PBP2X, PBP2B, and PBP1A in Streptococcus pneumoniae, and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The binding affinity of cefditoren, another cephalosporin (B10832234), has been investigated for PBPs in Streptococcus pneumoniae and Haemophilus influenzae, demonstrating strong affinity for PBP1A in S. pneumoniae and PBP1A and PBP3A/B in H. influenzae. nih.gov While specific data on this compound's precise binding affinity and specificity profile across a wide range of bacterial PBPs were not extensively detailed in the provided text, its classification as a beta-lactam antibiotic strongly indicates that its mechanism involves binding to and inhibiting PBPs. medkoo.comdrugbank.comwikipedia.orgmhmedical.com

The binding of this compound to PBPs directly inhibits their transpeptidase activity. wikipedia.orgmhmedical.comtoku-e.compatsnap.compatsnap.comtoku-e.com This inhibition prevents the crucial cross-linking of peptidoglycan chains, which is the final step in the synthesis of the bacterial cell wall. wikipedia.orgmhmedical.compatsnap.comtoku-e.compatsnap.compatsnap.comtoku-e.com The disruption of this process results in the formation of a weakened and defective cell wall. toku-e.compatsnap.compatsnap.comtoku-e.com Peptidoglycan synthesis is a multi-step process, and the inhibition of the transpeptidation step by beta-lactams like this compound is a critical point of attack. mhmedical.compatsnap.com

Secondary Mechanisms of Bactericidal Activity, such as Cell Lysis Mediation

The weakening of the bacterial cell wall due to the inhibition of peptidoglycan synthesis by this compound leads to a loss of structural integrity. toku-e.compatsnap.compatsnap.comtoku-e.com Bacterial cells are typically under significant internal osmotic pressure. patsnap.compatsnap.com With a compromised cell wall, the cell is unable to withstand this pressure, which ultimately results in cell lysis and death. wikipedia.orgpatsnap.comtoku-e.compatsnap.compatsnap.comtoku-e.comnih.govwikipedia.org This cell lysis is a secondary consequence of the primary inhibition of cell wall synthesis. Some research suggests that beta-lactam antibiotics may also interfere with bacterial cell wall autolytic enzymes (autolysins), potentially contributing to cell lysis. drugbank.com

Comparative Analysis of this compound's Action Mechanisms with Other Beta-Lactams

This compound belongs to the class of beta-lactam antibiotics, which all share a common mechanism of action involving the inhibition of bacterial cell wall synthesis by targeting PBPs. wikipedia.orgmhmedical.compatsnap.comwikipedia.orglibretexts.orgorthobullets.com However, different beta-lactams, including various generations of cephalosporins, can exhibit variations in their PBP binding profiles and spectrum of activity. nih.govcsic.es

First-generation cephalosporins primarily target Gram-positive bacteria, while successive generations, such as third and fourth-generation cephalosporins, generally show increased activity against Gram-negative bacteria, often with reduced activity against Gram-positive organisms. nih.gov This difference in spectrum is often related to their ability to penetrate the outer membrane of Gram-negative bacteria and their affinity for different PBPs. patsnap.comwikipedia.orgnih.gov For example, third-generation cephalosporins like cefoperazone (B1668861) are effective against Gram-negative bacteria due to their ability to penetrate the outer membrane via porin channels. patsnap.com Fourth-generation cephalosporins are zwitterionic, which enhances their penetration of the outer membrane of Gram-negative bacteria and provides greater resistance to beta-lactamases compared to third-generation agents. nih.gov Fifth-generation cephalosporins, such as ceftaroline, are notable for their activity against MRSA, which is often resistant to other beta-lactams due to the presence of PBP2a. nih.govwikipedia.orgnih.gov

Spectrum of Antimicrobial Activity of Cefaparole

In Vitro Susceptibility Profiling against Diverse Bacterial Pathogens

In vitro studies have been conducted to determine the susceptibility profile of various bacterial pathogens to cefaparole.

This compound has shown activity against Gram-positive bacteria. At low concentrations (less than 2 mg/L) in vitro, it inhibits Streptococcus pneumoniae, S. pyogenes, and beta-haemolytic streptococci groups B, C, and G. ncats.io Some sources indicate that cephalosporins, in general, are active against Gram-positive cocci, including Staphylococcus and Streptococcus species. wikipedia.orgnih.gov While specific detailed susceptibility data (like MIC ranges) for this compound against a broad panel of Gram-positive organisms were not extensively available in the search results, its classification as a cephalosporin (B10832234) and the mentions of its activity against specific streptococcal species suggest a degree of efficacy against Gram-positive pathogens.

This compound has also demonstrated activity against Gram-negative bacteria. ncats.iopageplace.de This includes activity against Citrobacter spp., Escherichia coli, and Enterobacter spp. ncats.io Cephalosporins, as a class, generally exhibit increasing activity against Gram-negative bacteria with successive generations. chemeurope.comwikipedia.orgnih.gov While this compound's specific generational classification is not universally agreed upon, its reported activity against these Gram-negative genera aligns with the broader spectrum often seen in later-generation cephalosporins compared to the first generation, which primarily targets Gram-positive bacteria. nih.gov

This compound has demonstrated activity against anaerobic bacteria. ncats.io The search results indicate that some cephalosporins, particularly certain second-generation agents like cefoxitin (B1668866), cefmetazole, and cefotetan, are known for their activity against anaerobes, including Bacteroides species. nih.govnih.govmerckmanuals.comgoogle.com While specific details regarding this compound's spectrum against various anaerobic species were limited in the provided snippets, its reported activity against this group suggests potential utility in treating infections where anaerobes are involved.

Comparative In Vitro Antimicrobial Studies with Reference Cephalosporins

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Comparative MIC studies are standard practice to evaluate the potency of a new antibiotic against a panel of organisms relative to established agents. Although specific MIC data tables comparing this compound directly with a broad range of reference cephalosporins were not found, the general activity profile of this compound against Gram-positive and Gram-negative bacteria has been noted in comparison to the typical spectrums of different cephalosporin generations. For instance, the activity against Streptococcus pneumoniae at low concentrations (< 2 mg/L) suggests potency against this Gram-positive pathogen, which is often a key target for comparative studies with other cephalosporins. ncats.io

Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. MBC determinations, often performed in conjunction with MIC tests, provide insight into whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This compound has been described as having bactericidal activity. ncats.io Comparative MBC studies would involve determining the concentrations at which this compound kills bacteria compared to the MBCs of reference cephalosporins. While specific comparative MBC data for this compound were not found in the search results, the general understanding of cephalosporins is that they are typically bactericidal by inhibiting bacterial cell wall synthesis. chemeurope.commerckmanuals.com

Mechanisms of Antimicrobial Resistance to Cefaparole

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are bacterial enzymes that hydrolyze the beta-lactam ring, a core structural component of Cefaparole and other beta-lactam antibiotics. google.commcmaster.ca This hydrolysis renders the antibiotic inactive, preventing it from interfering with bacterial cell wall synthesis. google.commcmaster.ca Beta-lactamases are a diverse group of enzymes classified based on their molecular structure (Ambler classes A, B, C, and D) and functional characteristics. mdpi.commsdmanuals.comnih.gov

The stability of this compound against various classes of beta-lactamases dictates its potential efficacy against bacteria producing these enzymes. Different beta-lactamase classes exhibit varying hydrolytic capabilities towards different beta-lactam substrates. mdpi.com

Beta-lactamases are broadly categorized into molecular classes A, B, C, and D. mdpi.commsdmanuals.comnih.gov Classes A, C, and D utilize a serine residue in their active site for hydrolysis, while Class B enzymes are metallo-beta-lactamases that require zinc ions for activity. mdpi.commsdmanuals.comnih.gov The susceptibility of this compound to hydrolysis by enzymes from these classes would determine the level of resistance conferred by their presence in bacteria. While specific hydrolysis data for this compound against all beta-lactamase classes are not extensively detailed in the provided context, general principles of cephalosporin (B10832234) hydrolysis by these enzymes can be inferred.

Extended-Spectrum Beta-Lactamases (ESBLs) are a group of beta-lactamases, primarily from molecular class A, that are capable of hydrolyzing extended-spectrum cephalosporins, including those with an oxyimino side chain. google.commsdmanuals.comwikipedia.orgnih.gov ESBLs are commonly found in Gram-negative bacteria, particularly Enterobacteriaceae. mdpi.comwikipedia.orgnih.gov Resistance mediated by ESBLs is a significant concern as it can lead to reduced susceptibility or resistance to a wide range of beta-lactam antibiotics. wikipedia.orgnih.gov The presence of ESBLs in bacteria would likely contribute to resistance against this compound, as it is a cephalosporin. ESBLs can hydrolyze cephalosporins such as cefotaxime (B1668864), ceftriaxone (B1232239), and ceftazidime. wikipedia.org

AmpC beta-lactamases are cephalosporinases, predominantly belonging to molecular class C. mdpi.commsdmanuals.comnih.gov They are capable of hydrolyzing cephalosporins, including broad and extended-spectrum cephalosporins, as well as cephamycins. google.comnih.govepo.org AmpC enzymes can be encoded on bacterial chromosomes or on plasmids. nih.govmdpi.com Chromosomally encoded AmpC can be inducible, leading to high-level expression upon exposure to certain beta-lactams, resulting in resistance to a broad range of cephalosporins. nih.govmdpi.comnih.gov Plasmid-mediated AmpC enzymes are often constitutively expressed. sci-hub.se Resistance mediated by AmpC beta-lactamases poses a challenge, and their ability to hydrolyze extended-spectrum cephalosporins suggests they would likely impact the activity of this compound. AmpC producers are typically resistant to cefoxitin (B1668866) and are not inhibited by clavulanic acid and tazobactam. mdpi.com

Carbapenemases are a diverse group of beta-lactamases (molecular classes A, B, and D) that can hydrolyze carbapenems, which are often considered last-resort antibiotics. mdpi.commsdmanuals.comnih.govnih.gov Importantly, many carbapenemases also possess broad hydrolytic activity that extends to other beta-lactam classes, including cephalosporins. nih.gov The production of carbapenemases by bacteria would therefore likely confer resistance to this compound. Examples of carbapenemases include KPC (Class A), NDM, VIM, IMP (Class B metallo-beta-lactamases), and OXA-type enzymes (Class D). mdpi.commsdmanuals.comnih.govnih.gov These enzymes can effectively inactivate a wide range of beta-lactam antibiotics, contributing to multidrug resistance. nih.gov

Other Emerging Mechanisms of Resistance Pertinent to Cephalosporins

Beyond the classic mechanisms of beta-lactamase production and alterations in penicillin-binding proteins, several other emerging mechanisms contribute significantly to bacterial resistance against cephalosporins. These mechanisms often involve complex community behaviors and physiological adaptations that reduce antibiotic efficacy.

Role of Biofilm Formation in Bacterial Resistance

Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. frontiersin.orgasm.org This matrix acts as a physical barrier, impeding the penetration of antimicrobial agents, including cephalosporins, to the bacteria residing within the biofilm. nih.govasm.orgmdpi.com The reduced diffusion rate allows for the antibiotic to be deactivated at the biofilm surface before reaching the target cells in sufficient concentrations. asm.org

Furthermore, bacteria within biofilms exhibit altered physiological states, including slower growth rates and stratified metabolic activity due to nutrient and oxygen gradients. nih.govacs.org Antibiotics like cephalosporins, which primarily target actively growing cells by inhibiting cell wall synthesis, show reduced efficacy against these metabolically less active populations. nih.govacs.org Biofilms also provide a favorable environment for increased expression of efflux pumps, which actively transport antibiotics out of the bacterial cell, further lowering intracellular drug concentrations. frontiersin.orgasm.org

Studies on the effectiveness of various cephalosporins against bacterial biofilms have demonstrated varying degrees of inhibition and hydrolysis depending on the bacterial species and the specific cephalosporin used. For instance, research on Staphylococcus aureus and Escherichia coli biofilms showed that different generations of cephalosporins had distinct impacts on biofilm hydrolysis and inhibition. nih.gov

Cephalosporin GenerationBacterial SpeciesBiofilm Hydrolysis (%)Biofilm Inhibition (%)
FirstS. aureus76.7871.63 (Cefadroxil)
E. coli39.73-
SecondS. aureus69.81-
E. coli48.91-
ThirdS. aureus49.23-
E. coli59.74-
FourthS. aureus65.3870.63 (Cefepime)
E. coli59.86 (Cefepime)66.47 (Cefepime)

Note: Data extracted from a study on the effectiveness of cephalosporins on S. aureus and E. coli biofilms. nih.gov Specific cephalosporins are indicated where provided in the source.

The increased resistance observed in bacteria within biofilms, ranging from 10 to 1,000-fold higher compared to planktonic cells, highlights the critical role of biofilm formation as an emerging mechanism of resistance pertinent to cephalosporins. asm.orgmdpi.com

Influence of Metabolic Flux through Peptidoglycan Biosynthesis Pathways

Cephalosporins exert their effect by inhibiting the transpeptidation step in peptidoglycan synthesis, a crucial process for maintaining bacterial cell wall integrity. wikipedia.org Emerging research indicates that the metabolic flux through the peptidoglycan biosynthesis pathway itself can influence cephalosporin resistance, particularly in intrinsically resistant organisms like Enterococcus faecalis. nih.govplos.orgasm.org

Studies have shown that enzymes involved in the initial steps of peptidoglycan synthesis, such as MurAA, which catalyzes the first committed step, play a significant role in driving cephalosporin resistance by controlling the metabolic flux through the pathway. nih.govasm.orgnih.gov The abundance and regulation of MurAA can be influenced by signaling pathways, like the PASTA kinase IreK pathway in E. faecalis, which responds to cell wall stress induced by cephalosporins. nih.govresearchgate.net Modulation of this flux can impact the availability of peptidoglycan precursors, thereby affecting the susceptibility of bacteria to cell wall-targeting antibiotics. nih.govnih.gov

Furthermore, in enterococci, multiple low-reactivity class B penicillin-binding proteins, such as Pbp4 and PbpA(2b), are required for cephalosporin resistance. nih.govnih.govresearchgate.net These PBPs exhibit low affinity for cephalosporins and can continue to catalyze peptidoglycan cross-linking even in the presence of the antibiotic, compensating for the inhibition of more susceptible PBPs and maintaining cell wall synthesis. nih.govnih.gov The coordinated activity of these low-reactivity PBPs within the peptidoglycan synthesis machinery contributes to the intrinsic and emerging resistance to cephalosporins. nih.govnih.gov

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a pivotal mechanism for the rapid dissemination of antibiotic resistance genes (ARGs) among bacterial populations, including those conferring resistance to cephalosporins. nih.govasm.orgreactgroup.orgnih.govnih.govuconn.edufrontiersin.orgfrontiersin.org The primary mechanisms of HGT include conjugation, transduction, and transformation. reactgroup.orgnih.govnih.gov

Conjugation involves the direct transfer of genetic material, often carried on plasmids, between bacterial cells through cell-to-cell contact. asm.orgreactgroup.org Plasmids can carry various ARGs, including those encoding beta-lactamases capable of hydrolyzing cephalosporins or modifying enzymes that alter antibiotic targets. nih.govfrontiersin.org The transfer of these resistance-encoding plasmids contributes significantly to the emergence of multi-drug resistant (MDR) strains. asm.orgfrontiersin.org

Transduction occurs when bacteriophages (viruses that infect bacteria) transfer genetic material from one bacterium to another. reactgroup.orgnih.gov During phage replication, bacterial DNA, including ARGs, can be mistakenly packaged into new phage particles and subsequently injected into recipient bacteria. reactgroup.org

Transformation involves the uptake of free DNA from the environment by a recipient bacterium. reactgroup.orgnih.gov This extracellular DNA can originate from lysed bacterial cells and may contain ARGs. mdpi.comreactgroup.org Some bacteria are naturally competent to take up external DNA, while others can be induced into a state of competence. nih.gov

Biofilm environments can further facilitate HGT by bringing bacterial cells into close proximity, increasing the likelihood of conjugation and potentially increasing the concentration of extracellular DNA for transformation. asm.orgmdpi.com The acquisition of ARGs through HGT allows susceptible bacteria to rapidly gain resistance to cephalosporins and other antibiotics, contributing to the evolving landscape of antimicrobial resistance. reactgroup.orgnih.gov

Structure Activity Relationship Sar Studies of Cefaparole

Elucidation of Structural Determinants for Antimicrobial Potency

The antimicrobial activity of cephalosporins is intrinsically linked to their chemical structure. Key structural features and their modifications play a significant role in determining the potency and spectrum of activity.

Impact of Substitutions on the 7-Aminocephalosporanic Acid Nucleus

The 7-ACA nucleus serves as the fundamental scaffold of cephalosporins. wikipedia.orgnih.govwikipedia.orguni.lu The presence of the beta-lactam ring within this nucleus is essential for the mechanism of action, as it is the site that interacts with bacterial PBPs. nih.govbpac.org.nzontosight.aifrontiersin.org While the nucleus itself is critical, much of the variability in activity among different cephalosporins arises from modifications appended to this core.

Influence of Side Chain Modifications at C-3 and C-7 Positions

Modifications at the C-3 and C-7 positions of the 7-ACA nucleus are particularly important determinants of a cephalosporin's properties. wikipedia.orgbpac.org.nz The side chain at the C-7 position, an acylamino group, is critical for antibacterial activity and influences the spectrum of activity and resistance to beta-lactamases. wikipedia.orgpharmacy180.comscribd.com Changes in this side chain can affect the drug's affinity for different PBPs and its ability to penetrate bacterial cell walls. Similarly, the substituent at the C-3 position impacts various pharmacological properties, including metabolic stability, pharmacokinetic profile, and also contributes to the antimicrobial spectrum and resistance patterns. wikipedia.orgpharmacy180.comscribd.com The nature of the leaving group at C-3 can also influence the reactivity of the beta-lactam ring.

Correlation between Substituent Electronic and Lipophilic Properties and Activity

Quantitative structure-activity relationship (QSAR) studies on cephalosporins have demonstrated correlations between the electronic and lipophilic properties of substituents, particularly at the C-3 and C-7 positions, and their antibacterial activity. nih.gov Electronic parameters, such as Hammett sigma constants, reflect the electron-donating or withdrawing nature of substituents and can influence the reactivity of the beta-lactam ring and interactions with the target enzyme. Lipophilic parameters, such as log P or pi constants, indicate the molecule's affinity for lipid environments, affecting its ability to cross bacterial membranes and distribute within tissues. nih.govresearchgate.net These studies reveal that a balance of electronic and lipophilic properties is often required for optimal activity against specific bacterial strains. nih.gov

Rational Design and Synthesis of Cefaparole Analogues for Enhanced Activity

The understanding of SAR principles guides the rational design and synthesis of cephalosporin (B10832234) analogues, including those related to this compound, with improved therapeutic characteristics.

Approaches for Enhancing Bacterial Membrane Penetration (e.g., siderophore mechanisms)

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Modeling and Research

In Vitro Pharmacodynamic Characterization

The in vitro pharmacodynamic evaluation of Cefaparole is centered on elucidating the relationship between drug exposure and its antibacterial effect. For cephalosporins, which belong to the beta-lactam class of antibiotics, the duration of exposure above a critical threshold is the primary determinant of efficacy.

Time-Dependent Killing Kinetics

The bactericidal activity of beta-lactam antibiotics, including cephalosporins, is characteristically time-dependent. This means that their ability to kill bacteria is not significantly enhanced by increasing the drug concentration beyond a certain multiple of the minimum inhibitory concentration (MIC). Instead, the crucial factor is the cumulative time that the free drug concentration remains above the MIC of the target pathogen. In vitro time-kill studies are essential to confirm this property for this compound, demonstrating that sustained exposure, rather than high peak concentrations, is necessary for optimal bacterial eradication.

Further research is required to provide specific data from time-kill curve experiments for this compound against a range of relevant pathogens.

Determination of Exposure-Response Relationships (e.g., fT>MIC)

The key pharmacodynamic index that predicts the efficacy of time-dependent antibiotics like cephalosporins is the percentage of the dosing interval during which the free drug concentration exceeds the MIC (fT>MIC). Preclinical models, both in vitro and in vivo, are used to quantify this relationship for this compound. The goal is to identify the target fT>MIC value associated with specific endpoints, such as bacteriostasis (inhibiting bacterial growth) or a 1- to 2-log reduction in bacterial density. For many cephalosporins, a target of 40-50% fT>MIC is often associated with clinical efficacy.

Table 1: Illustrative Targets for Exposure-Response Relationships for Cephalosporins

Pharmacodynamic EndpointTypical fT>MIC Target (%)
Bacteriostasis30 - 40
Near-Maximal Bactericidal Activity60 - 70

Specific preclinical studies are needed to establish the precise fT>MIC targets for this compound against key bacterial species.

Preclinical Pharmacokinetic Assessment in Animal Models

Animal models are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies provide the necessary data to understand how the drug behaves in a living system, which is essential for predicting its pharmacokinetics in humans.

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME)

Comprehensive ADME studies in various animal species (e.g., mice, rats, dogs, and non-human primates) are conducted to understand the complete disposition of this compound. These studies involve administering the compound through relevant routes and measuring its concentration over time in plasma, urine, and feces. Key parameters such as clearance, volume of distribution, half-life, and bioavailability are determined. The metabolic pathways are also investigated to identify major metabolites and the enzymes responsible for biotransformation.

Detailed public-domain data on the specific ADME parameters for this compound in common preclinical species are not currently available.

Tissue Distribution and Target Site Exposure

For an antibiotic to be effective, it must not only be present in the bloodstream but also penetrate the site of infection in sufficient concentrations. Tissue distribution studies are performed to quantify the extent of this compound penetration into various tissues and fluids. This is particularly important for infections in specific body compartments, such as the lungs, kidneys, or soft tissues. These studies help to ensure that the free drug concentrations at the target site can exceed the MIC of the infecting pathogens for a sufficient duration.

Specific data on the tissue-to-plasma concentration ratios for this compound in preclinical models have not been publicly reported.

Allometric Scaling in Preclinical Species

Allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from data obtained in preclinical animal species. This technique is based on the principle that many physiological and metabolic processes scale in a predictable manner with body weight across different species. By analyzing key pharmacokinetic parameters like clearance and volume of distribution from at least three different animal species (e.g., mouse, rat, and dog), it is possible to extrapolate the expected pharmacokinetic profile of this compound in humans. This is a critical step in estimating the first-in-human dose.

Table 2: Hypothetical Allometric Scaling Data for a Cephalosporin (B10832234)

SpeciesBody Weight (kg)Clearance (L/h/kg)Volume of Distribution (L/kg)
Mouse0.021.50.4
Rat0.250.80.3
Dog100.30.25

Preclinical pharmacokinetic data from multiple species are required to perform an accurate allometric scaling analysis for this compound.

Integrated Preclinical PK/PD Modeling for Dose-Response Prediction

Correlation of Preclinical Exposure with Biological Effect

There is no available information from preclinical studies detailing the relationship between this compound exposure and its corresponding biological or therapeutic effect. For cephalosporins that have undergone extensive preclinical development, this correlation is typically established through a variety of in vitro and in vivo models. These studies are crucial for determining the PK/PD indices, such as the percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration (%T>MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), that best predict efficacy. Without such studies for this compound, it is impossible to establish a data-driven correlation between its exposure and its biological effect.

Predictive Modeling for Efficacy Endpoints in Preclinical Systems

Predictive modeling for efficacy endpoints relies on the data generated from dose-response studies in relevant preclinical infection models. dovepress.comnih.gov These models allow researchers to simulate different dosing regimens and predict their likelihood of achieving the desired therapeutic outcome. Given the lack of published preclinical efficacy studies for this compound, no data is available to construct or validate such predictive models.

Comparative Preclinical PK/PD Studies with Related Cephalosporins

A thorough search of scientific literature reveals no comparative preclinical PK/PD studies between this compound and other cephalosporins. Such studies are fundamental in positioning a new antibiotic within the existing therapeutic landscape by comparing its potency, spectrum of activity, and PK/PD profile to established drugs like cefaclor, cefiderocol, or ceftobiprole. nih.govnih.govnih.gov The absence of this comparative data for this compound means its potential advantages or disadvantages relative to other cephalosporins remain unknown.

Synthetic Pathways and Chemical Modification Research of Cefaparole

Biosynthesis of Cephalosporin (B10832234) Core Structures (e.g., 7-ACA)

The cephalosporin core structure, 7-ACA, is primarily derived from the naturally occurring antibiotic cephalosporin C, which is produced by fungi, notably Acremonium chrysogenum (formerly Cephalosporium acremonium). wikipedia.orgwikipedia.orgwikiwand.comwikipedia.orgubbcluj.roresearchgate.net The biosynthesis of cephalosporins is a complex enzymatic process. ontosight.ai

The pathway begins with the synthesis of precursor molecules, followed by a series of reactions including condensation, cyclization of the β-lactam ring, expansion of this ring, and the introduction of side chains to form cephalosporin C. ontosight.ai 7-ACA is then obtained from cephalosporin C through the removal of the D-α-aminoadipoyl side chain at the C-7 position and the modification of the side chain at the C-3 position. wikipedia.orgubbcluj.ro

The biosynthesis of cephalosporins involves a range of specific enzymes. Key enzymatic steps include the condensation of precursors to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteiny-D-valine (ACV), catalyzed by ACV synthetase. ontosight.airesearchgate.netoup.com This is followed by the cyclization of ACV to form the β-lactam ring, mediated by isopenicillin N synthase (also referred to as β-lactam synthetase). ontosight.airesearchgate.net Further enzymatic transformations, such as those catalyzed by cephalosporin expandase (deacetoxycephalosporin C synthetase/hydroxylase) and acyltransferase enzymes, are involved in modifying the core structure and adding side chains. ontosight.airesearchgate.net The conversion of isopenicillin N to penicillin N involves an epimerase system. nih.gov

The genes encoding these biosynthetic enzymes are often organized in clusters within the producing microorganisms, such as the pcb and cef gene clusters found in Acremonium chrysogenum and Penicillium chrysogenum. ontosight.airesearchgate.nettaylorfrancis.com For example, the pcbAB and pcbC genes encode the first two enzymes in the pathway, while cefEF and cefG encode later enzymatic activities. researchgate.net Research has also identified regulatory genes, such as cpcR1, Acfkh1, laeA, and veA, which play roles in controlling the expression of these biosynthetic genes and cellular differentiation. taylorfrancis.com The amino acid methionine has been shown to stimulate cephalosporin biosynthesis and influence the expression levels of certain biosynthetic genes. researchgate.netresearchgate.net

Industrial production of 7-ACA largely relies on the conversion of cephalosporin C. wikipedia.orgwikiwand.comubbcluj.rochemicalbook.com Traditionally, this conversion was performed through chemical deacylation, a process with environmental drawbacks. ubbcluj.rochemicalbook.com Enzymatic methods have gained prominence as more environmentally friendly and economical alternatives. ubbcluj.roresearchgate.netresearchgate.net

A common enzymatic approach involves a two-step process utilizing D-amino acid oxidase and glutaryl-7-aminocephalosporanic acid acylase (GL-7-ACA acylase) to cleave the side chain of cephalosporin C. ubbcluj.roresearchgate.netresearchgate.net Efforts are also underway to develop efficient one-step enzymatic conversions using cephalosporin C acylase (CPCase), although optimizing the activity of CPCase towards cephalosporin C remains a research focus. ubbcluj.roresearchgate.netresearchgate.net

Chemical Synthesis Methodologies for Cefaparole and Analogues

Chemical synthesis plays a vital role in obtaining 7-ACA from cephalosporin C and in the subsequent attachment of specific side chains to the 7-ACA nucleus to create semi-synthetic cephalosporins, including this compound. wikipedia.orgwikiwand.comubbcluj.rochemicalbook.com While enzymatic methods for 7-ACA production are favored for their environmental benefits, chemical deacylation of cephalosporin C is also a known method. ubbcluj.rochemicalbook.com

The synthesis of specific cephalosporins like this compound involves the chemical coupling of the desired side chains to the 7-ACA core. The structure of this compound features a [(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino group at the C-7 position and a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl] group at the C-3 position. nih.govwikipedia.org Research indicates that the synthesis of this compound, along with other cephalosporins like cefazolin (B47455) and cefazedone, involves the use of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) as a key reactant for introducing the C-3 side chain. researchgate.netmdpi.comresearchgate.net

Cephalosporin molecules, including this compound, contain multiple chiral centers, which necessitates stereoselective synthesis to ensure the correct three-dimensional structure and biological activity. nih.govwikipedia.org Stereoselective synthesis approaches are crucial for controlling the configuration of these chiral centers during the chemical synthesis of the molecule. mdpi.comamazon.comrsc.orgrsc.org This involves the use of specific reagents, catalysts, and reaction conditions that favor the formation of one stereoisomer over others. While the importance of stereoselective synthesis in the production of chiral drugs and natural products is well-recognized, specific detailed stereoselective synthesis approaches specifically applied to this compound were not found in the provided search results. mdpi.comamazon.comrsc.orgrsc.org

Chemical Modifications for Improved Pharmacological Properties

The development of a wide range of semi-synthetic cephalosporin antibiotics stems from the ability to chemically modify the 7-ACA nucleus by attaching different side chains at positions C-3 and C-7. wikipedia.orgwikipedia.orgubbcluj.rocopbela.orgwikidoc.org These modifications are critical for altering and improving the pharmacological properties of the resulting antibiotics, including their antibacterial spectrum, resistance to β-lactamases, pharmacokinetic profiles, and binding affinity to penicillin-binding proteins (PBPs). wikipedia.orgwikipedia.orgcopbela.orgwikidoc.org

Substitutions at the C-7 position of the 7-ACA core generally have a significant impact on the antibacterial activity of the cephalosporin. wikipedia.org For instance, the introduction of an α-iminomethoxy group at C-7 has been shown to increase resistance to β-lactamases. wikipedia.org Modifications at the C-3 position can influence the pharmacokinetic and pharmacodynamic properties of the compound. wikipedia.orgcopbela.org The aminothiazole ring, when introduced at the C-3 side chain, can enhance binding affinity to PBPs and increase antimicrobial activity. wikipedia.org

Strategies for Enhanced Solubility and Stability

Enhancing the solubility and stability of drug compounds is a critical aspect of pharmaceutical research and development. For β-lactam antibiotics like this compound, which can undergo hydrolytic degradation, strategies to improve stability are particularly important copbela.org.

Chemical modifications can be employed to improve the physicochemical properties of compounds, including solubility and stability frontiersin.org. For cephalosporins, modifications to the carboxyl group at the C-4 position have been explored to create ester prodrugs with increased oral absorption and potentially improved stability copbela.org. Acid-catalyzed degradation in the stomach is a major factor contributing to the poor oral absorption of some β-lactams, leading research efforts to focus on modifications that minimize sensitivity to acid hydrolysis while retaining antibacterial activity copbela.org.

While specific detailed research findings solely focused on enhancing the solubility and stability of this compound are not extensively available in the provided context, general approaches for cephalosporins include the creation of prodrugs and structural modifications aimed at increasing acid stability copbela.org. Studies on the diffusion of β-lactam antibiotics through bacterial porin channels have also noted the importance of factors like hydrophobicity and zwitterionic character in their penetration rates, which can indirectly relate to properties affecting solubility and distribution asm.org. This compound has been mentioned in the context of studies examining factors influencing the swelling rates of liposomes, which can be related to compound permeability and, indirectly, solubility characteristics asm.org.

Chemical Approaches to Overcome Specific Resistance Mechanisms

Bacterial resistance to β-lactam antibiotics is a major challenge, often mediated by the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive infectionsinsurgery.orgnih.govmdpi.com. Other resistance mechanisms include alterations of the antibiotic target site (penicillin-binding proteins, PBPs), decreased permeability of the bacterial cell wall, and active transport of the antibiotic out of the cell via efflux pumps infectionsinsurgery.org.

Chemical modification research aims to develop cephalosporins with enhanced stability against β-lactamases and improved ability to penetrate bacterial cell walls or bind to modified PBPs wikipedia.orgnih.govopen.edu. Substitutions at the C-7 position of the cephalosporin nucleus are known to affect antibacterial activity and stability against β-lactamases wikipedia.org. For instance, the pyrrolidinium (B1226570) group on the C-3 side chain and the C-7 side chain in cefiderocol, a siderophore cephalosporin, are noted for improving stability against β-lactamases and enhancing transport across the outer membrane of Gram-negative bacteria nih.gov.

Strategies to overcome resistance mechanisms include the development of new β-lactamase inhibitors and compounds that interfere with bacterial resistance pathways nih.govmdpi.com. While the provided information does not detail specific chemical approaches applied directly to this compound for overcoming resistance, the broader context of cephalosporin research indicates that modifications are explored to address common resistance mechanisms. For example, fourth-generation cephalosporins are designed to have greater resistance to β-lactamases than earlier generations and can penetrate the outer membrane of Gram-negative bacteria wikipedia.org.

Research on overcoming metallo-β-lactamase (MBL) driven resistance has involved the investigation of zinc chelators delivered as cephalosporin prodrugs nih.gov. These prodrugs are hydrolyzed by MBLs to release the chelator, which inhibits the enzyme nih.gov. This illustrates a chemical strategy where the cephalosporin structure is utilized as a delivery system to target resistance mechanisms nih.gov.

The development of new β-lactamase inhibitors, such as avibactam, which is effective against extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs), represents a significant chemical approach to restore the activity of β-lactam antibiotics against resistant strains mdpi.com. Combining β-lactamase inhibitors with β-lactam antibiotics is a common clinical strategy to combat resistance mdpi.com.

Advanced Analytical Methodologies for Cefaparole Research

Chromatographic Techniques for Separation and Quantification

General chromatographic methods are standard for the analysis of cephalosporins. nih.govijpsr.comcore.ac.uknih.gov However, specific protocols and validated methods for Cefaparole are not detailed in the available literature.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

No specific HPLC methods developed and validated for the express purpose of analyzing this compound could be identified. Research on other cephalosporins outlines typical approaches, such as using C18 reverse-phase columns with mobile phases consisting of acetonitrile (B52724) and buffer solutions, but retention times, specific gradient elutions, and validation parameters (linearity, accuracy, precision) for this compound are not published. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is a known technique for the analysis of pharmaceuticals, offering faster and more efficient separations than traditional HPLC. nih.gov However, no specific applications of UPLC for the analysis of this compound have been documented in the accessible scientific literature.

Capillary Electrophoresis for Analytical Resolution

Capillary electrophoresis is a powerful technique for separating charged species like cephalosporins. nih.gov While the principles of capillary zone electrophoresis (CZE) are applicable, specific conditions such as buffer composition, pH, applied voltage, and resulting migration times for this compound have not been reported.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are fundamental for the quantification and structural elucidation of cephalosporins. sciepub.com However, specific data relating to this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Vis spectroscopy is a common method for quantifying cephalosporins, which typically exhibit characteristic UV absorbance maxima. sciepub.comsciepub.com The specific wavelength of maximum absorbance (λmax) for this compound in various solvents, a critical parameter for developing a quantitative assay, is not documented in the reviewed literature.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of cephalosporins and their potential impurities or degradation products. While the molecular weight of this compound is known (493.57 g·mol−1), detailed mass spectral data, including fragmentation patterns from techniques like tandem mass spectrometry (MS/MS), are not publicly available. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex organic molecules like this compound. core.ac.uk This non-destructive method provides detailed information about the atomic arrangement within a molecule by observing the magnetic properties of atomic nuclei. core.ac.uk For cephalosporins, NMR is instrumental in confirming the integrity of the core β-lactam and dihydrothiazine rings, as well as characterizing the precise structure and orientation of the side chains at the C-7 and C-3 positions, which are critical for the compound's activity.

The primary types of NMR experiments used in cephalosporin (B10832234) research include:

¹H NMR (Proton NMR): This provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration).

¹³C NMR (Carbon-13 NMR): This technique maps the carbon framework of the molecule, with the chemical shift of each carbon signal indicating its functional group and electronic environment. doi.org

2D NMR Techniques: More complex structures and stereochemistry are resolved using two-dimensional techniques. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range connectivity between protons and carbons, helping to piece together the entire molecular structure. core.ac.uk

In the context of cephalosporin analysis, NMR is particularly valuable for identifying and characterizing impurities and degradation products, such as E-isomers. magtechjournal.com Studies on related compounds like ceftriaxone (B1232239) and cefotaxime (B1668864) have shown that the ¹H and ¹³C NMR spectra of the side chain at the 7-position exhibit distinct characteristics for the E-isomer compared to the parent Z-isomer, enabling their unambiguous identification. magtechjournal.com

Table 1: Key NMR Techniques for Cephalosporin Structural Analysis

NMR Technique Primary Application for this compound Research Information Obtained
¹H NMRIdentification and quantification of protonsChemical shift (δ), coupling constants (J), integration
¹³C NMRCharacterization of the carbon skeletonChemical shift (δ) of each carbon atom
2D-COSYEstablishing proton-proton spin coupling networksConnectivity between adjacent protons
2D-HSQC/HMQCCorrelating protons to directly attached carbonsC-H one-bond correlations
2D-HMBCDetermining long-range proton-carbon connectivityC-H two- and three-bond correlations for skeletal assembly
2D-NOESYDetermining spatial proximity of atomsThrough-space correlations to define stereochemistry

Electrochemical and Voltammetric Methods

Electrochemical methods offer a powerful alternative for the analysis of electroactive compounds like cephalosporins. These techniques are characterized by high sensitivity, rapid analysis times, and relatively low-cost instrumentation. nih.gov Voltammetric methods involve applying a potential to an electrode and measuring the resulting current, which is related to the concentration of the analyte undergoing oxidation or reduction.

The electrochemical behavior of cephalosporins has been investigated using various techniques at different types of electrodes, such as the hanging mercury drop electrode (HMDE) and glassy carbon electrodes (GCE), which can be chemically modified to enhance selectivity and sensitivity. nih.govresearchgate.net Key methods include:

Cyclic Voltammetry (CV): Used to study the redox properties of a compound and understand the mechanisms of the electrode reactions.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis, offering lower detection limits compared to CV. nih.govresearchgate.net

Adsorptive Stripping Voltammetry (AdSV): This method involves a preconcentration step where the analyte is adsorbed onto the electrode surface before the voltammetric measurement, significantly enhancing sensitivity. researchgate.net

Research on cephalosporins such as ceftazidime, cefuroxime-axetil, and ceftriaxone has shown that their electrochemical reduction is often dependent on the pH of the supporting electrolyte solution. researchgate.net The electrode process can be controlled by diffusion or influenced by the adsorption of the molecule onto the electrode surface. researchgate.net By optimizing parameters like pH, scan rate, and accumulation time, robust and validated methods can be developed for the determination of cephalosporins in pharmaceutical dosage forms. researchgate.net

Table 3: Analytical Parameters for Voltammetric Determination of Selected Cephalosporins

Compound Technique pH Linear Range (mol/L) LOD (mol/L) LOQ (mol/L)
CeftazidimeDPV2.04x10⁻⁷ - 2x10⁻⁵1.1x10⁻⁷3.6x10⁻⁷
Cefuroxime-axetilDPV3.54x10⁻⁷ - 2x10⁻⁵1.2x10⁻⁷4.0x10⁻⁷
CeftriaxoneDPV8.04x10⁻⁷ - 2x10⁻⁵1.0x10⁻⁷3.4x10⁻⁷

Advanced Sample Preparation Strategies for Complex Matrices

The accurate analysis of this compound in complex biological matrices such as plasma, urine, or tissue requires effective sample preparation. chromatographyonline.com This step is critical as it isolates the target analyte from endogenous components (e.g., proteins, lipids, salts) that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Sample preparation is often the most time-consuming and labor-intensive part of the analytical workflow, making the development of efficient and automated strategies essential. chromatographyonline.com

Optimization of Protein Precipitation and Solid-Phase Extraction (SPE)

For biological samples, protein precipitation (PP) and solid-phase extraction (SPE) are two of the most common sample cleanup techniques. nih.gov

Protein Precipitation (PP): This is a straightforward method where a water-miscible organic solvent, such as acetonitrile or ethanol, is added to the plasma or serum sample. nih.gov The solvent disrupts the hydration layer around the proteins, causing them to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be collected for analysis. While fast and simple, PP may result in a less clean extract compared to SPE, and some analytes may be lost through co-precipitation. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique for sample cleanup and pre-concentration. nih.gov It utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest while matrix interferences are washed away. The process involves four key steps:

Conditioning: The sorbent is wetted with a solvent to activate it for sample retention.

Loading: The sample is passed through the sorbent, and the analyte is retained through specific interactions (e.g., reversed-phase, ion-exchange).

Washing: An appropriate solvent is used to wash away residual matrix components without eluting the analyte.

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. nih.gov

Optimization is key to the success of both techniques. For PP, the choice and volume of the precipitating solvent must be selected to maximize protein removal and analyte recovery. nih.gov For SPE, optimization involves selecting the appropriate sorbent chemistry (e.g., reversed-phase C18, hydrophilic-lipophilic balance (HLB), or mixed-mode ion exchange) and carefully developing the wash and elution solvent compositions to achieve high recovery and minimal matrix effects. nih.govrsc.org

Microextraction Techniques for Low-Volume Samples

Modern analytical research emphasizes the use of smaller sample volumes, particularly in preclinical studies or pediatric research. This has driven the development of microextraction techniques, which are miniaturized versions of conventional extraction methods that align with the principles of green analytical chemistry by reducing solvent consumption and waste. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a thin layer of sorbent material. nih.gov The fiber is exposed to the sample, and the analyte partitions from the sample matrix into the coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a chromatographic instrument for thermal or solvent desorption and analysis.

Microextraction by Packed Sorbent (MEPS): MEPS is essentially a miniaturization of SPE. nih.gov The sorbent material (typically 1-4 mg) is packed directly into a syringe. The sample (as little as 10 µL) is drawn through the sorbent and then ejected. nih.gov After a washing step, the analyte is eluted with a small volume of solvent, which can often be injected directly into the analytical instrument. nih.gov The MEPS sorbent can be reused multiple times, making it a cost-effective and high-throughput option. nih.gov

These techniques are ideal for low-volume samples and can be easily automated, offering significant advantages in terms of speed, efficiency, and reduced environmental impact. nih.gov

Table 5: Comparison of Advanced Sample Preparation Techniques

Technique Principle Typical Sample Volume Advantages Limitations
Protein Precipitation (PP) Protein denaturation and removal by organic solvent100-1000 µLFast, simple, inexpensiveLess clean extract, potential for analyte co-precipitation
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent with selective washing and elution500 µL - several mLHigh selectivity, high concentration factor, clean extractsMore complex and time-consuming, higher cost
Solid-Phase Microextraction (SPME) Analyte partitioning onto a coated fiber1-15 mLSolvent-free, simple, reusable fiberRequires calibration, potential for matrix effects on fiber
Microextraction by Packed Sorbent (MEPS) Miniaturized SPE in a syringe10-250 µLVery low sample/solvent volume, fast, reusable, automatableLimited sorbent capacity, potential for clogging

Q & A

Basic Research Questions

Q. How to formulate a research question on Cefaparole’s mechanism of action?

  • Methodological Approach : Use frameworks like P-I-C-O (Population-Intervention-Comparison-Outcome) to structure the question. For example:

  • Population: Target bacterial strains.
  • Intervention: this compound dosage and administration.
  • Comparison: Existing cephalosporins or control groups.
  • Outcome: Minimum inhibitory concentration (MIC) or resistance patterns.
  • Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
    • Key Steps : Conduct a preliminary literature review to identify gaps (e.g., understudied bacterial targets) and refine hypotheses using systematic reviews .

Q. What methodologies are appropriate for initial pharmacokinetic studies of this compound?

  • Experimental Design :

  • In vitro: Use broth microdilution assays to determine MIC values against standardized bacterial strains .
  • In vivo: Employ animal models (e.g., murine sepsis) with controlled variables (dose, administration route) and measure plasma concentration-time profiles .
    • Data Collection : Prioritize reproducibility by adhering to protocols from the Clinical and Laboratory Standards Institute (CLSI) . Validate results using triplicate measurements .

Q. How to design a literature review strategy for this compound-related research?

  • Systematic Approach :

  • Use databases like PubMed and SciFinder with keywords: “this compound AND pharmacokinetics,” “this compound AND resistance mechanisms.”
  • Apply Boolean operators (e.g., “this compound NOT industrial production”) to exclude non-academic studies .
    • Gap Analysis : Create a matrix comparing this compound’s efficacy, toxicity, and resistance data across studies to identify unresolved questions .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy data across in vitro and in vivo studies?

  • Analytical Framework :

  • Perform meta-analysis to aggregate data from disparate studies, adjusting for variables like bacterial strain variability or dosing regimens.
  • Use Bland-Altman plots to assess agreement between in vitro and in vivo results .
    • Hypothesis Testing : Design follow-up experiments to isolate confounding factors (e.g., host immune response in animal models) .

Q. What statistical approaches are recommended for dose-response analysis of this compound?

  • Modeling Techniques :

  • Fit data to Hill equation or Emax models to quantify efficacy.
  • Apply Akaike Information Criterion (AIC) to select the best-fit model .
    • Uncertainty Quantification : Report 95% confidence intervals and use Monte Carlo simulations to account for pharmacokinetic variability .

Q. How to integrate multi-omics data (e.g., proteomics, transcriptomics) in this compound resistance studies?

  • Interdisciplinary Workflow :

  • Proteomics : Identify bacterial protein expression changes via mass spectrometry after this compound exposure.
  • Transcriptomics : Use RNA-seq to map resistance gene upregulation (e.g., β-lactamase genes).
  • Data Integration : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link omics datasets and pinpoint resistance mechanisms .
    • Validation : Confirm findings with knockout bacterial strains or enzyme inhibition assays .

Methodological Tables

Table 1 : Example P-I-C-O Framework for a this compound Study

ComponentDescription
Population Staphylococcus aureus (methicillin-resistant)
Intervention This compound at 8 mg/kg IV every 6 hours
Comparison Vancomycin at 15 mg/kg IV every 12 hours
Outcome Reduction in bacterial load (CFU/mL) at 24h

Table 2 : Common Pitfalls in this compound Research and Solutions

PitfallSolution
Inconsistent MIC measurementsAdopt CLSI guidelines for assay standardization
Small sample size in animal modelsUse power analysis to determine optimal N
Omics data overinterpretationValidate with orthogonal methods (e.g., qPCR)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cefaparole
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.